Cas no 7519-36-0 (N-Nitroso-L-proline)

N-Nitroso-L-proline 化学的及び物理的性質
名前と識別子
-
- L-Proline, 1-nitroso-
- N-Nitroso-L-proline
- (2S)-1-nitrosoproline
- (S)-1-nitrosopyrrolidine-2-carboxylic acid
- 1-nitroso-l-proline
- 1-Nitrosoproline
- L-nitrosoproline
- L-Proline,1-nitroso
- L-Proline,nitroso
- nitrosoproline
- N-NITROSO-PROLINE
- no-pro
- NPRO
- Proline, 1-nitroso-, L-
- Z1198157871
- NSC-109545
- SCHEMBL5114651
- NSC 109545
- AKOS006276211
- N-NITROSOPROLINE [IARC]
- CHEBI:82515
- 1-Nitrosoproline, (L)- #
- n-Nitrosoproline
- Q7120397
- L-Proline, nitroso-
- Proline, N-nitroso-, L-
- UNII-F8MI03SGY0
- CHEMBL4566042
- C19485
- DTXSID3021061
- F8MI03SGY0
- EN300-7635552
- BRN 0473006
- (2S)-1-nitrosopyrrolidine-2-carboxylic acid
- 7519-36-0
- 1-Nitrosoproline (ACD/Name 4.0)
- N-NITROSOPROLINE (IARC)
- LProline, 1nitroso (9CI)
- Nitroso-L-Proline
- Proline, 1nitroso, L (8CI)
- Proline, Nnitroso, L
- NNitrosoLproline
- 1NitrosoLproline
- 1-Nitrosopyrrolidine-2-carboxylate
- LProline, nitroso
- DTXCID301061
- NOPro
- Proline, 1nitroso, L
- LProline, 1nitroso
-
- インチ: InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)
- InChIKey: WLKPHJWEIIAIFW-UHFFFAOYSA-N
- SMILES: OC(=O)C1CCCN1N=O
計算された属性
- 精确分子量: 144.05300
- 同位素质量: 144.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- Surface Charge: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 70Ų
じっけんとくせい
- 密度みつど: 1.4054 (rough estimate)
- ゆうかいてん: 108-109°C
- Boiling Point: 262.71°C (rough estimate)
- Refractive Index: 1.4472 (estimate)
- PSA: 69.97000
- LogP: 0.15470
N-Nitroso-L-proline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N923275-5mg |
N-Nitroso-L-proline |
7519-36-0 | 98% | 5mg |
¥598.50 | 2022-09-01 | |
Enamine | EN300-7635552-0.5g |
(2S)-1-nitrosopyrrolidine-2-carboxylic acid |
7519-36-0 | 95.0% | 0.5g |
$873.0 | 2025-02-24 | |
Enamine | EN300-7635552-10.0g |
(2S)-1-nitrosopyrrolidine-2-carboxylic acid |
7519-36-0 | 95.0% | 10.0g |
$4814.0 | 2025-02-24 | |
Enamine | EN300-7635552-0.1g |
(2S)-1-nitrosopyrrolidine-2-carboxylic acid |
7519-36-0 | 95.0% | 0.1g |
$388.0 | 2025-02-24 | |
A2B Chem LLC | AH53167-500mg |
N-NITROSO-L-PROLINE |
7519-36-0 | 95% | 500mg |
$954.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215468-10mg |
N-Nitroso-L-proline, |
7519-36-0 | 98% | 10mg |
¥2256.00 | 2023-09-05 | |
A2B Chem LLC | AH53167-10g |
N-NITROSO-L-PROLINE |
7519-36-0 | 95% | 10g |
$5103.00 | 2024-04-19 | |
A2B Chem LLC | AH53167-100mg |
N-NITROSO-L-PROLINE |
7519-36-0 | 95% | 100mg |
$444.00 | 2024-04-19 | |
A2B Chem LLC | AH53167-50mg |
N-NITROSO-L-PROLINE |
7519-36-0 | 95% | 50mg |
$309.00 | 2024-04-19 | |
A2B Chem LLC | AH53167-25mg |
N-NITROSO-L-PROLINE |
7519-36-0 | 95%+ | 25mg |
$299.00 | 2023-12-30 |
N-Nitroso-L-proline 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
N-Nitroso-L-prolineに関する追加情報
Professional Introduction to N-Nitroso-L-proline (CAS No. 7519-36-0)
N-Nitroso-L-proline, a compound with the chemical formula C₅H₉NO₄S, is a significant molecule in the field of chemobiology and pharmaceutical research. Its CAS number, 7519-36-0, identifies it as a distinct and well-studied substance. This introduction delves into the properties, applications, and recent advancements involving N-Nitroso-L-proline, highlighting its role in modern scientific exploration.
The molecular structure of N-Nitroso-L-proline features a nitroso group attached to a proline backbone, which imparts unique reactivity and biological significance. The nitroso group (–NO) is known for its ability to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry. Meanwhile, the proline moiety contributes to the compound's stability and solubility characteristics, facilitating its use in aqueous environments.
In recent years, N-Nitroso-L-proline has garnered attention for its potential applications in drug development and biochemistry. Research has demonstrated its role as a precursor in the synthesis of more complex molecules, including those with therapeutic properties. The compound's ability to undergo selective reactions under controlled conditions makes it an attractive candidate for medicinal chemistry investigations.
One of the most intriguing aspects of N-Nitroso-L-proline is its involvement in enzyme inhibition studies. Studies have shown that derivatives of this compound can interact with specific enzymes, modulating their activity. This has implications for developing treatments against various enzymatic disorders and infections. The precise targeting offered by these interactions underscores the importance of N-Nitroso-L-proline as a scaffold for drug design.
The pharmacokinetic behavior of N-Nitroso-L-proline is another area of active research. Investigations into how the compound is absorbed, distributed, metabolized, and excreted (ADME) provide critical insights into its potential as a therapeutic agent. These studies are essential for optimizing dosages and delivery methods, ensuring efficacy while minimizing side effects.
Recent advancements in computational chemistry have also enhanced our understanding of N-Nitroso-L-proline. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline.
The role of N-Nitroso-L-proline in bioconjugation chemistry is another emerging field. By linking this compound to other molecules, scientists can create novel biomaterials with tailored properties. These bioconjugates have potential applications in diagnostics, tissue engineering, and targeted drug delivery systems.
Safety considerations are paramount when handling N-Nitroso-L-proline. While not classified as a hazardous substance under standard regulations, proper handling protocols must be followed to ensure workplace safety. These include using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The environmental impact of N-Nitroso-L-proline is also a topic of interest. Research into its degradation pathways helps assess its persistence in ecosystems and potential ecological risks. Sustainable practices in synthesis and disposal are crucial to minimize environmental footprints.
In conclusion, N-Nitroso-L-proline (CAS No. 7519-36-0) is a versatile compound with significant implications in pharmaceuticals and biotechnology. Its unique chemical properties and biological interactions make it a valuable tool for researchers exploring new frontiers in drug development. As scientific understanding evolves, the applications of this compound are likely to expand further, offering innovative solutions to complex challenges.
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